molecular formula C10H9NO4 B140730 Ethyl 2-hydroxy-5-isocyanatobenzoate CAS No. 150129-30-9

Ethyl 2-hydroxy-5-isocyanatobenzoate

Cat. No. B140730
CAS RN: 150129-30-9
M. Wt: 207.18 g/mol
InChI Key: YMMDUEBENCVEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-5-isocyanatobenzoate, also known as Ethyl 2-(5-isocyanato-2-hydroxyphenyl) benzoate, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a derivative of salicylic acid and is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate is not fully understood. However, it is known that the compound reacts with amines and alcohols to form urethane and carbamate linkages. These linkages are important in the formation of polyurethanes and other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle this compound with care and follow appropriate safety protocols.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in lab experiments is its availability and ease of synthesis. Additionally, the compound is highly reactive and can be used as a building block in the synthesis of various organic compounds. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety measures when handling it.

Future Directions

There are many potential future directions for the use of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research. One area of interest is the development of new polyurethane materials with improved properties such as biodegradability and mechanical strength. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential applications of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research.

Synthesis Methods

The synthesis of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate involves the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to produce the final compound. This synthesis method is relatively simple and efficient, making Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate a readily available compound for scientific research.

Scientific Research Applications

Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has been used in the synthesis of polyurethanes, which are widely used in the production of foams, coatings, and adhesives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

properties

CAS RN

150129-30-9

Product Name

Ethyl 2-hydroxy-5-isocyanatobenzoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 2-hydroxy-5-isocyanatobenzoate

InChI

InChI=1S/C10H9NO4/c1-2-15-10(14)8-5-7(11-6-12)3-4-9(8)13/h3-5,13H,2H2,1H3

InChI Key

YMMDUEBENCVEGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)N=C=O)O

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N=C=O)O

synonyms

Benzoic acid, 2-hydroxy-5-isocyanato-, ethyl ester (9CI)

Origin of Product

United States

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